4-Iodo-3,5-diméthylaniline

Vue d'ensemble

Description

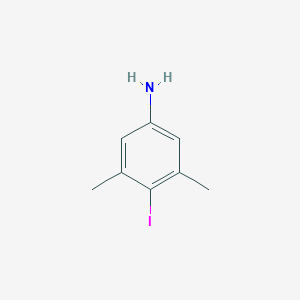

4-Iodo-3,5-dimethylaniline is an organic compound with the molecular formula C8H10IN. It is characterized by the presence of an iodine atom attached to the benzene ring, along with two methyl groups and an amino group. This compound is typically a dark blue to purple solid and is used in various chemical reactions and applications .

Applications De Recherche Scientifique

4-Iodo-3,5-dimethylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

4-Iodo-3,5-dimethylaniline is an organic compound that is primarily used in chemical synthesis It is known to react with ammonium to form an ammonium salt .

Mode of Action

The mode of action of 4-Iodo-3,5-dimethylaniline involves its reaction with ammonium. This reaction is conducted in methanol and requires a halogenating agent such as chlorine or bromine . The resulting ammonium salt can be used in further chemical reactions.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor .

Action Environment

The action of 4-Iodo-3,5-dimethylaniline can be influenced by various environmental factors. For instance, the compound’s reaction with ammonium is conducted in methanol, suggesting that the presence of this solvent is necessary for the reaction to occur . Additionally, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator .

Analyse Biochimique

Biochemical Properties

4-Iodo-3,5-dimethylaniline is involved in several biochemical reactions. It reacts with ammonium to form an ammonium salt . This reaction is conducted in methanol and requires a halogenating agent such as chlorine or bromine . The compound can also be selectively iodinated to yield 3,5-diiodo-4-(quaternary ammonium)aniline using carbonate as a quaternizing agent in dichloromethane or calcium carbonate in carbonate solution .

Cellular Effects

With increasing concentrations of 3,5-DMA, reactive oxygen species (ROS), cytotoxicity, and DNA damage increased significantly in cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Iodo-3,5-dimethylaniline can be synthesized through the iodination of 3,5-dimethylanilineThe reaction is typically carried out in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for 4-Iodo-3,5-dimethylaniline are not extensively documented, the general approach involves large-scale iodination reactions using similar conditions as those in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient mixing and reaction control.

Analyse Des Réactions Chimiques

Types of Reactions

4-Iodo-3,5-dimethylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

Oxidation: Formation of nitro compounds.

Reduction: Formation of primary or secondary amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Iodo-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen atom instead of the benzene ring.

N,N-Dimethylaniline: Lacks the iodine atom and has two methyl groups attached to the nitrogen atom.

Activité Biologique

4-Iodo-3,5-dimethylaniline, also known as 4-iododimethylaniline, is an organic compound with the molecular formula C₈H₁₀IN. It features an iodine atom at the para position and two methyl groups at the meta positions of the aniline ring. This compound is notable for its potential applications in organic synthesis and as a precursor in various chemical reactions due to its reactive amine and iodine functional groups.

The presence of electron-donating methyl groups activates the amine for nucleophilic substitution reactions, while the iodine group can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira coupling. This versatility makes 4-iodo-3,5-dimethylaniline a valuable building block in organic chemistry, particularly for developing novel compounds in pharmaceuticals and materials science .

Biological Activity

Despite its chemical utility, the biological activity of 4-iodo-3,5-dimethylaniline remains largely unexplored. There is currently no specific mechanism of action identified for this compound in biological systems. However, its structural similarities to other compounds suggest potential biological interactions that warrant investigation.

Structure-Activity Relationship

The biological activity of related compounds often provides insight into possible effects. For instance, 3,5-dimethylaniline has been associated with toxicological concerns, particularly regarding bladder cancer due to its classification as a monocyclic aromatic amine . This raises questions about the safety and biological implications of 4-iodo-3,5-dimethylaniline.

Research Findings

Case Studies

While specific case studies focusing solely on 4-iodo-3,5-dimethylaniline are scarce, analogous studies on related compounds highlight the importance of understanding structure-activity relationships:

| Compound | Biological Activity | Relevance |

|---|---|---|

| 3,5-Dimethylaniline | Associated with bladder cancer risk | Highlights potential toxicity concerns |

| 4-Iodo-2,5-dimethylaniline | Under investigation for reactivity | May exhibit distinct biological activities |

| 2-Iodo-3,5-dimethylaniline | Potentially different reactivity patterns | Could provide insights into iodine's role |

Propriétés

IUPAC Name |

4-iodo-3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLJJTPNZDAXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406712 | |

| Record name | 4-iodo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117832-15-2 | |

| Record name | 4-iodo-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.